N-[4-(pyrrolidin-1-yl)benzyl]propanamide
Description
N-[4-(Pyrrolidin-1-yl)benzyl]propanamide is a propanamide derivative featuring a benzylamine scaffold substituted with a pyrrolidine ring at the para position. The compound’s core structure aligns with derivatives explored in medicinal chemistry for antimicrobial, anti-inflammatory, or enzyme-inhibitory applications .
Properties
IUPAC Name |
N-[(4-pyrrolidin-1-ylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-14(17)15-11-12-5-7-13(8-6-12)16-9-3-4-10-16/h5-8H,2-4,9-11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVFENFXDXNTPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=C(C=C1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyrrolidin-1-yl)benzyl]propanamide typically involves the following steps:
Formation of 4-(pyrrolidin-1-yl)benzylamine: This can be achieved by reacting 4-chlorobenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate.
Amidation Reaction: The resulting 4-(pyrrolidin-1-yl)benzylamine is then reacted with propanoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyrrolidin-1-yl)benzyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[4-(pyrrolidin-1-yl)benzyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(pyrrolidin-1-yl)benzyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can interact with binding sites, while the benzyl and propanamide groups can modulate the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 summarizes critical data for N-[4-(pyrrolidin-1-yl)benzyl]propanamide and related propanamide/pyrrolidine derivatives.
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in Compound 17) correlate with lower melting points compared to electron-donating methyl groups (Compounds 18–20, m.p. 126–171°C) .
- Synthetic Yields : Yields for benzyloxy-substituted propanamides (79–84%) exceed those of tert-butyl analogues (44%) , suggesting steric hindrance impacts reaction efficiency.
- Salt Forms : The dihydrochloride derivative highlights formulation strategies to enhance solubility, a consideration absent in the parent compound.
Purity and Analytical Characterization
- Purity Standards : Compounds 17, 18, and 21 achieved >99.99% purity via UPLC/LC-MS, critical for preclinical studies. In contrast, Compound 20 (97.25% purity) may require further optimization.
- Spectroscopic Validation : All analogues in were confirmed via $^1$H/$^13C$ NMR, ensuring structural fidelity—a benchmark for this compound’s characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
